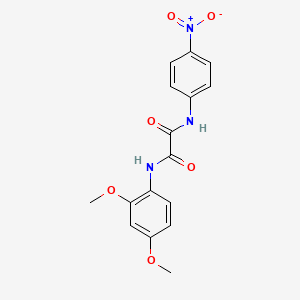

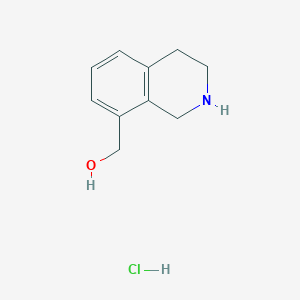

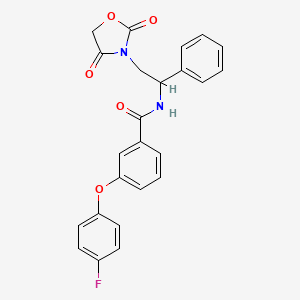

![molecular formula C20H15F3N6O3 B2507985 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 847385-69-7](/img/structure/B2507985.png)

2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, is a complex molecule that may be related to the triazolopyrimidine and pyrazolopyrimidinone families. These families of compounds have been studied for their potential pharmacological properties, such as antiasthma activity and as ligands for the Peripheral Benzodiazepine Receptor (PBR).

Synthesis Analysis

The synthesis of related triazolopyrimidines involves a multi-step process starting with the reaction of arylamidines with sodium ethyl formylacetate or ethyl propiolate to yield pyrimidinones. Subsequent treatment with phosphorus oxychloride produces a chloropyrimidine, which is then converted to a hydrazinopyrimidine with hydrazine. The final cyclization step using cyanogen bromide and a Dimroth rearrangement yields the triazolo[1,5-c]pyrimidines . Although the exact synthesis of the compound is not detailed, it likely follows a similar complex synthetic route involving multiple steps and specific reagents.

Molecular Structure Analysis

The molecular structure of triazolopyrimidines and pyrazolopyrimidinones is characterized by the presence of a triazole or pyrazole ring fused to a pyrimidine ring. The presence of various substituents, such as the methoxyphenyl and trifluoromethylphenyl groups in the compound of interest, can significantly influence the molecule's binding affinity and biological activity. The 3D-QSAR studies mentioned in the synthesis of related compounds suggest that the position and nature of these substituents are critical for the activity of these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyrimidines and related compounds are typical of heterocyclic chemistry and involve cyclization, rearrangement, and substitution reactions. The reactivity of these compounds can be influenced by the substituents present on the rings, which can affect the electron distribution and thus the reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are not detailed in the provided papers. However, it can be inferred that the presence of a trifluoromethyl group would increase the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties. The methoxy group may influence the electronic properties of the phenyl ring to which it is attached, potentially affecting the molecule's ability to interact with biological targets .

Applications De Recherche Scientifique

Antiasthma Agents

One notable application of related triazolopyrimidine compounds is in the development of potential antiasthma agents. Research has found that certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines exhibit activity as mediator release inhibitors, which are crucial in the management of asthma. These compounds were synthesized through a multi-step process, involving the creation of pyrimidinones, followed by conversion to chloropyrimidine, and finally cyclization to produce the triazolopyrimidines. This research opens up possibilities for triazolopyrimidines, including compounds similar to 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, in therapeutic applications related to asthma and other conditions involving mediator release (Medwid et al., 1990).

Radioligand Imaging

Another significant area of application is in radioligand imaging. Compounds within the triazolopyrimidine family have been developed as selective ligands for imaging specific proteins with positron emission tomography (PET). For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural similarities with the compound of interest, have been reported as selective ligands for the translocator protein (18 kDa), crucial for neuroimaging studies. The synthesis of these compounds involves strategic incorporation of a fluorine atom to facilitate labeling with fluorine-18, enabling in vivo imaging and offering insights into their potential as diagnostic tools or therapeutic targets (Dollé et al., 2008).

Anticancer and Antimicrobial Activities

Triazolopyrimidines, including structures akin to 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, have also been explored for their anticancer and antimicrobial properties. Research has shown that new analogs of triazolopyrimidines exhibit promising anticancer and antimicrobial activities. These compounds were synthesized through Suzuki coupling, demonstrating inhibition activity against certain cancer cell lines and pathogens, thereby highlighting their potential in medical research as therapeutic agents (Kumar et al., 2019).

Orientations Futures

Future research could focus on further elucidating the synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. Additionally, quantitative structure–activity relationship (QSAR) studies could be performed to predict the anti-gastric cancer effect of [1,2,3]triazolo [4,5-d]pyrimidine derivatives .

Propriétés

IUPAC Name |

2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N6O3/c1-32-15-7-3-6-14(9-15)29-18-17(26-27-29)19(31)28(11-24-18)10-16(30)25-13-5-2-4-12(8-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGRACACXWPLSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

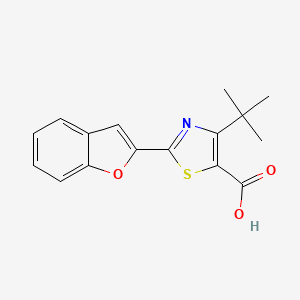

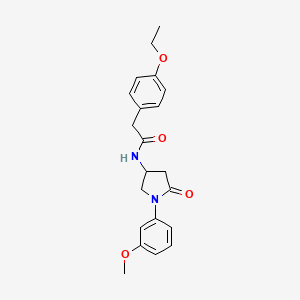

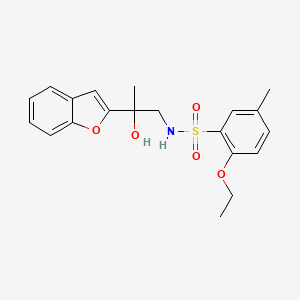

![N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2507907.png)

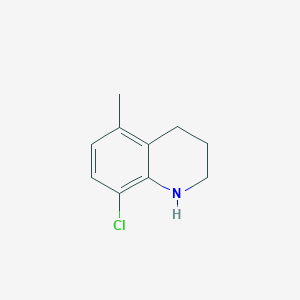

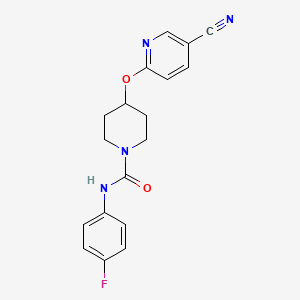

![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507910.png)

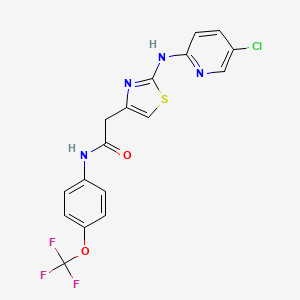

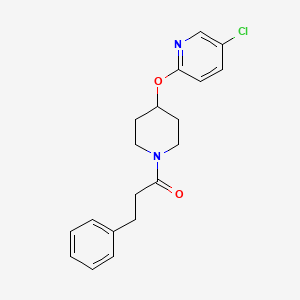

![4-[[2-[(3-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2507913.png)

![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2507918.png)